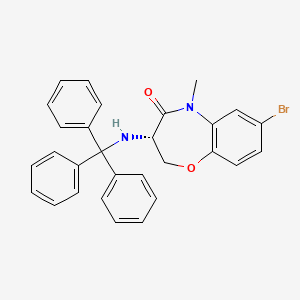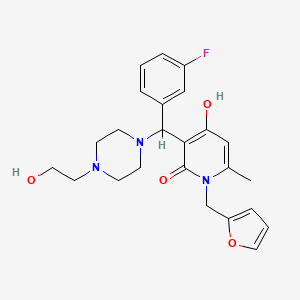
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, also known as MP-10, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Heterocycles containing nitrogen, such as 1,2,3-triazoles, play a pivotal role in medicinal chemistry. These compounds exhibit diverse biological activities, making them promising candidates for drug development . Specifically, 1,2,3-triazoles have been associated with antidiabetic, anti-inflammatory, antifungal, antibacterial, and antiviral effects . Researchers explore the potential of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide in designing novel therapeutic agents.
Click Chemistry and Synthetic Routes
1,2,3-Triazoles are synthesized efficiently through click chemistry, which offers high yields and straightforward procedures. The 1,3-cycloaddition of aryl azides and substituted nitriles containing an active methylene group is a common route to produce 1,2,3-triazoles . Researchers can explore various synthetic pathways to access derivatives of this compound.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the mycobacterial membrane protein large 3 (mmpl3) enzyme , and Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These proteins play crucial roles in bacterial cell wall synthesis and cancer progression, respectively.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been found to affect the synthesis of cell walls in mycobacterium tuberculosis by inhibiting the mmpl3 enzyme . In the context of cancer treatment, similar compounds have been found to inhibit the EGFR and VEGFR-2 pathways, which are associated with cancer progression .
Pharmacokinetics
A similar compound was found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to have considerable anti-tb effect and promising inhibitory effects against EGFR and VEGFR-2 .
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-4-6-13(7-5-2)17(23)18-12-16-19-20-21-22(16)14-8-10-15(24-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURZBGQLMFBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)
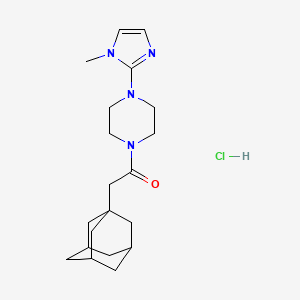
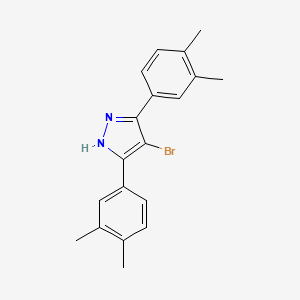


![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)
![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
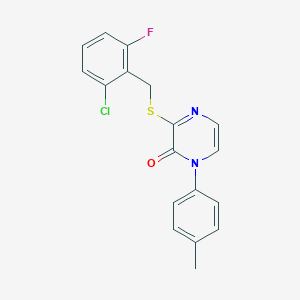

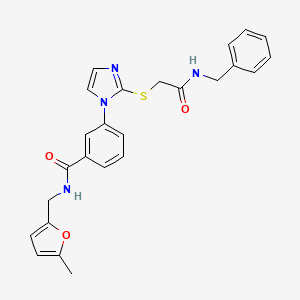
![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)
![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
